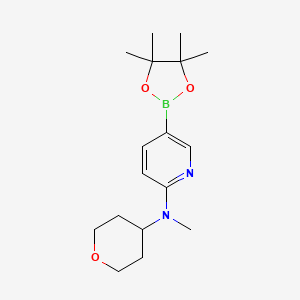

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

This compound features a pyridine core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at position 2 with an N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures in medicinal chemistry . The tetrahydro-2H-pyran-4-yl group enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula |

C17H27BN2O3 |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)20(5)14-8-10-21-11-9-14/h6-7,12,14H,8-11H2,1-5H3 |

InChI Key |

KBNJUCXLZHEFGU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the construction of the boronate ester on the pyridine ring, followed by amination with the N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine substituent. The key synthetic steps include:

- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group on the pyridine core.

- Introduction of the N-methyl-N-(tetrahydro-2H-pyran-4-yl) amine at the 2-position of the pyridine ring.

- Purification and characterization of the final compound.

Specific Preparation Protocols

Boronate Ester Formation

The boronate ester is generally introduced via Miyaura borylation, a palladium-catalyzed cross-coupling reaction of an aryl halide (often bromide) with bis(pinacolato)diboron. For example, starting from a 5-bromopyridin-2-amine derivative, the reaction proceeds as follows:

- Reagents: bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or potassium phosphate).

- Solvent: 1,4-dioxane or a mixture of 1,4-dioxane and water.

- Conditions: Heating at 80–100 °C under nitrogen atmosphere for several hours.

- Outcome: Formation of the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine intermediate.

This procedure is supported by literature precedent where similar pinacol boronate esters of pyridine derivatives were synthesized with high yields and purity.

Amination with N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine

Data Tables: Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Miyaura Borylation | bis(pinacolato)diboron, Pd(dppf)Cl2, K3PO4 | 1,4-dioxane/H2O | 80 | 4 | 90–99 | Inert atmosphere, nitrogen purge |

| Amination (Nucleophilic) | N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine, base (K2CO3) | DMF or DMSO | 80–100 | 12–16 | 70–85 | Avoids deboronation |

| Reductive Amination (Alternate) | N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine, NaBH(OAc)3 | CH2Cl2 or MeOH | RT | 16 | 75–88 | Mild conditions, selective amination |

| Purification | Flash chromatography (20–40% EtOAc/hexanes) | — | — | — | — | Yields depend on purity and scale |

Comprehensive Research Findings

Literature Survey

- The synthetic route involving palladium-catalyzed borylation followed by amination is well-documented for similar pyridine boronate esters.

- The use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a boronate source has been reported with high efficiency and selectivity.

- The presence of the tetrahydropyran ring in the amine substituent enhances solubility and may influence biological activity, thus careful control of reaction conditions is necessary to maintain the integrity of sensitive groups.

- HRMS data confirm the molecular formula and purity of the final compound, matching calculated and observed m/z values precisely.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could introduce new functional groups at specific positions on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

N,N-Dimethyl Derivatives

- N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1425045-81-3):

N-Cyclohexyl Derivatives

- Applications: Used as a pharmaceutical intermediate, highlighting its role in drug discovery .

Analogues with Trifluoromethyl Substitutions

- Properties: Molecular weight 288.07; purity ≥98%; stored at 2–8°C .

Analogues with Alternative Boronate Esters

- N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2):

- Structural Difference : Lacks the tetrahydro-2H-pyran-4-yl group, simplifying synthesis but reducing steric complexity.

- Properties : Molecular weight 234.10; hazards include acute toxicity (H302) and respiratory irritation (H335) .

Biological Activity

N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a tetrahydro-2H-pyran group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 303.3 g/mol. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆BN₃O₃ |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2151896-51-2 |

| Purity | 95% |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that modifications in the structure can enhance binding affinity to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .

Case Study: Inhibition of Cell Growth

In vitro studies have shown that this compound can inhibit cell growth in various cancer cell lines. For instance, a lead compound derived from similar structures was found to have a high affinity for Bcl-2/Bcl-xL and resulted in substantial inhibition of cell growth in the H146 small-cell lung cancer cell line .

The proposed mechanism involves the compound’s ability to induce apoptosis through the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), markers indicative of programmed cell death. In vivo studies indicated that administration of similar compounds led to significant tumor reduction in xenograft models .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth in cancer cell lines |

| Apoptosis Induction | Activates caspases and PARP cleavage |

| Bcl-2/Bcl-xL Binding | High affinity leading to enhanced efficacy |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it may exhibit favorable absorption characteristics with low toxicity profiles.

Lipinski's Rule of Five

Analysis based on Lipinski's Rule suggests that the compound is likely to be orally bioavailable due to its molecular weight and log P values . Further studies are needed to confirm these predictions through empirical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.